molecular formula C10H12OS B8442991 5-ethyl-6,7-dihydro-1-benzothiophen-4(5H)-one

5-ethyl-6,7-dihydro-1-benzothiophen-4(5H)-one

Cat. No. B8442991
M. Wt: 180.27 g/mol
InChI Key: CXCZXWGFBFTZCL-UHFFFAOYSA-N
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Patent
US06992087B2

Procedure details

Following the procedure for the preparation of 5-methyl-6,7-dihydro-1-benzothiophen-4(5H)-one but substituting iodoethane and making non-critical variations provided the title compound as a oil: 1H NMR (300 MHz, CDCl3) δ) 7.40, 7.07, 3.18-2.96, 2.43-2.27, 2.09-1.94, 1.59, 1.02. HRMS (FAB) calcd for C10H12OS+H 181.0687, found 181.0684. Anal. Calcd for C10H12OS: C, 66.63; H, 6.71. Found: C, 66.50; H, 6.75.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:10](=[O:11])[C:6]2[CH:7]=[CH:8][S:9][C:5]=2[CH2:4][CH2:3]1.I[CH2:13]C>>[CH2:1]([CH:2]1[C:10](=[O:11])[C:6]2[CH:7]=[CH:8][S:9][C:5]=2[CH2:4][CH2:3]1)[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC2=C(C=CS2)C1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1CCC2=C(C=CS2)C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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